(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide
説明
特性
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-5-11-30-17(2)13-20(18(30)3)14-21(16-26)25(33)29-23-9-6-8-22(15-23)28-24(32)19(4)31-12-7-10-27-31/h6-10,12-15,19H,5,11H2,1-4H3,(H,28,32)(H,29,33)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPJGHCWBEVHM-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)NC(=O)C(C)N3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The structure features a cyano group, a pyrrole moiety, and a pyrazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrazole rings have shown effectiveness against various cancer cell lines. A study demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The presence of the pyrazole moiety is associated with antimicrobial activity. Pyrazoles have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
The biological activities of (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide may be attributed to its ability to interact with various biological targets:
- Cell Cycle Regulation : It may act as an inhibitor of cyclin-dependent kinases (CDKs), disrupting the cell cycle in cancer cells.
- Apoptosis Induction : The compound could promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Inflammatory Pathways : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A recent study evaluated a series of pyrazole derivatives against human cancer cell lines, showing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of substituted pyrazoles against various bacterial strains, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
類似化合物との比較
Table 1: Key Structural Differences and Hypothesized Effects
Key Observations:
Substituent Diversity: The pyrrole group in the target compound (vs. The pyrazol-1-ylpropanoylamino side chain may improve solubility compared to simpler phenyl substituents in ZINC37868926 .
Synthetic Pathways :
- Analogous compounds (e.g., pyran-pyrazole hybrids) are synthesized via cyclocondensation reactions in 1,4-dioxane with triethylamine, suggesting a scalable route for the target compound .
Bioactivity Hypotheses: Fluorinated analogs (e.g., AC1NZWJI) are often explored for enhanced membrane permeability and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
